3-(Perfluorooctyl)propanol

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a large and complex class of synthetic chemicals that have been in commercial use since the 1940s and 1950s. mdpi.comfrontiersin.orgnih.gov Their defining feature is the carbon-fluorine bond, one of the strongest in organic chemistry, which imparts properties like resistance to heat, water, and oil. mdpi.com These characteristics have led to their use in a wide array of industrial and consumer products, including non-stick cookware, stain-resistant fabrics, food packaging, and firefighting foams. frontiersin.orgnih.govarchives.gov

The very stability of PFAS, however, also contributes to their persistence in the environment, leading to widespread contamination of soil, water, and air. frontiersin.orgnih.gov Research has shown that certain PFAS can accumulate in living organisms, including humans, and are associated with a range of health concerns. mdpi.comnih.gov Consequently, there is significant global research focused on understanding the detection, occurrence, transport, and toxicity of these compounds. epa.gov

Fluorotelomer alcohols, such as 3-(Perfluorooctyl)propanol, are considered precursors to other PFAS, like perfluoroalkyl carboxylic acids (PFCAs). taylorandfrancis.comacs.org They can be released into the environment from industrial processes and during the use and disposal of consumer products containing them. acs.orgrsc.org Understanding the behavior and transformation of FTOHs is therefore a critical component of the broader research effort to manage the environmental and health impacts of the entire PFAS class. acs.org

Historical Perspectives of Research on Fluorinated Alcohols

The investigation into fluorinated alcohols is part of the larger history of fluoroorganic chemistry. The unique properties of these compounds, such as high hydrogen bond donor ability, polarity, and low nucleophilicity, have made them valuable in various chemical applications. researchgate.netresearchgate.net Research has explored their use as solvents that can influence the course and outcome of chemical reactions, often allowing processes to occur under milder conditions and without the need for metal catalysts. researchgate.net

Historically, the synthesis of partially fluorinated alcohols has been a subject of study, with various methods developed for their production. fluorine1.ru For instance, telomeric alcohols have been recognized as important semi-products in fluoroorganic synthesis. fluorine1.ru Over the years, research has demonstrated the utility of fluorinated alcohols in a diverse range of organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Their ability to stabilize cationic intermediates has also been a subject of investigation. acs.org The development of synthetic methods for producing specific fluorinated alcohols, such as 3-(perfluoroalkyl)propanols, has been driven by their value as building blocks for more complex fluorinated molecules. researchgate.net

Significance of this compound as a Research Subject

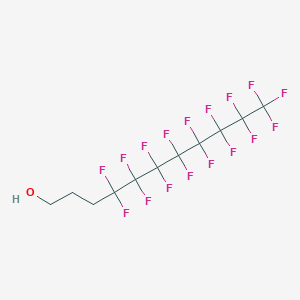

This compound (CAS 1651-41-8) is a specific fluorotelomer alcohol that has been utilized in various research contexts as a valuable chemical intermediate and building block. researchgate.netkoreascience.krscbt.com Its chemical structure consists of a perfluorooctyl group attached to a propanol (B110389) moiety.

Academic research has highlighted its role as a precursor for the synthesis of other fluorinated compounds. For example, it has been used to synthesize 2H,2H,3H,3H-perfluoroundecanoic acid and to create a perfluoroaldehyde for use in developing cell growth substrata. researchgate.netsemanticscholar.org In one study, a two-step alcoholization process was developed to synthesize 3-(perfluorooctyl)propan-2-ol from perfluorooctyl iodide, demonstrating a method to produce this useful intermediate for fluorinated surfactants. koreascience.kr

Furthermore, this compound has been included in toxicological screening studies of a range of PFAS to assess their potential for developmental toxicity using zebrafish models. nih.gov It is also identified as a chemical used in proteomics research. scbt.com The compound's utility as a synthetic precursor is further emphasized by its availability from chemical suppliers for research and development purposes. scbt.comsemanticscholar.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H7F17O | scbt.comnih.gov |

| Molecular Weight | 478.15 g/mol | scbt.comnih.gov |

| CAS Number | 1651-41-8 | scbt.comnih.gov |

| Alternate Names | 1H,1H,2H,2H-Perfluoro-1-undecanol | scbt.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTWAKFTSLUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379991 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-41-8 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 3 Perfluorooctyl Propanol

Established Synthetic Pathways

Two-Step Alcoholization Protocols

A prevalent and effective method for synthesizing fluorinated alcohols like 3-(perfluorooctyl)propanol is the two-step alcoholization process. koreascience.krkchem.orgresearchgate.net This pathway involves an initial addition reaction to form an intermediate, followed by a hydrolysis step to yield the final alcohol product. koreascience.krkchem.orgresearchgate.net This protocol has been shown to produce high yields of the target compound. koreascience.krkchem.org

The first step in this protocol is the radical addition of perfluorooctyl iodide to an olefin, typically propylene (B89431) gas. koreascience.krkchem.org This reaction is conducted in a high-pressure reactor. koreascience.kr The perfluorooctyl iodide, under these conditions, adds across the double bond of propylene to form the iodo-adduct, 3-(perfluorooctyl)propyl iodide. koreascience.kr Research has focused on optimizing reaction conditions to maximize the yield of this intermediate. Studies have shown that optimal temperatures for this radical addition are in the range of 150–300°C, with a reaction duration of approximately 2.5 hours, leading to yields of the intermediate of about 93%. koreascience.kr

Table 1: Optimal Conditions for the Addition Reaction of Perfluorooctyl Iodide and Propylene

| Parameter | Value |

| Reactants | Perfluorooctyl Iodide, Propylene |

| Temperature | 150–300°C |

| Duration | ~2.5 hours |

| Yield | ~93% |

| Product | 3-(Perfluorooctyl)propyl iodide |

The second step involves the hydrolysis of the 3-(perfluorooctyl)propyl iodide intermediate to produce this compound. koreascience.krresearchgate.net This conversion is typically carried out using water in the presence of a solvent such as dimethylformamide (DMF). koreascience.krkchem.orgresearchgate.net The reaction is generally conducted at an elevated temperature of around 150°C. This hydrolysis step effectively replaces the iodine atom with a hydroxyl group, yielding the final propanol (B110389) product. This part of the process has been optimized to achieve a high yield of the final product, reported to be around 95%. koreascience.krkchem.org Subsequent purification through fractional distillation can increase the purity of the this compound to 99%. koreascience.kr

Table 2: Conditions for the Hydrolysis of 3-(Perfluorooctyl)propyl iodide

| Parameter | Value |

| Reactant | 3-(Perfluorooctyl)propyl iodide |

| Reagents | Water, Dimethylformamide (DMF) |

| Temperature | ~150°C |

| Yield | ~95% |

| Product | This compound |

Radical Addition Approaches (e.g., Perfluoroalkyl Iodides to Allyl Alcohol)

An alternative and widely utilized synthetic route involves the direct radical addition of perfluoroalkyl iodides to allyl alcohol. researchgate.netresearchgate.netthieme-connect.com This approach is valued for its efficiency in creating 2-iodo-3-(perfluoroalkyl)propanols, which are key precursors to 3-(perfluoroalkyl)propanols. researchgate.netresearchgate.net

The controlled radical addition of perfluoroalkyl iodides, including perfluorooctyl iodide, to allyl alcohol is a key strategy for forming the carbon-carbon bond between the fluorinated chain and the propanol backbone. researchgate.netresearchgate.netthieme-connect.com This reaction can be initiated thermally, photochemically, or by using radical initiators like azobisisobutyronitrile (AIBN). rsc.org The process results in the formation of 2-iodo-3-(perfluorooctyl)propan-1-ol in excellent yields and can be performed on a large scale. researchgate.netresearchgate.net The regioselectivity of the addition is a critical aspect, with the perfluoroalkyl radical adding to the terminal carbon of the allyl alcohol double bond. nih.gov

Following the radical addition, the resulting 2-iodo-3-(perfluorooctyl)propan-1-ol undergoes a reduction step to remove the iodine atom and yield the final this compound. researchgate.netresearchgate.net A common and effective method for this deiodination is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst in a solvent like methanol. researchgate.netresearchgate.net This reduction step has been shown to produce the desired 3-(perfluoroalkyl)propanols in high yields and purity. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield

The synthesis of this compound is commonly achieved through a two-step process that has been optimized for high yields. researchgate.net This methodology involves the radical addition of a perfluorooctyl iodide to allyl alcohol, followed by a reduction step. researchgate.netresearchgate.net

Table 1: Optimized Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Radical Addition | Perfluorooctyl iodide, Allyl alcohol | - | 2-Iodo-3-(perfluorooctyl)propanol | Excellent | researchgate.net |

| 2. Reduction | 2-Iodo-3-(perfluorooctyl)propanol | Hydrazine hydrate, Raney nickel | This compound | High | researchgate.net |

Derivatization Reactions and Functionalization

This compound serves as a valuable building block in fluorous chemistry, allowing for the introduction of a C8F17 "fluorous pony-tail" into various molecular architectures. researchgate.netcdnsciencepub.com This functionalization is key for applications such as fluorous biphasic catalysis and creating specialized polymers and protecting groups. cdnsciencepub.comworktribe.comnih.gov

Conversion to Carboxylic Acids

A significant derivatization of this compound is its oxidation to the corresponding carboxylic acid, 2H,2H,3H,3H-perfluoroundecanoic acid. researchgate.net This transformation can be effectively carried out using Jones reagent. researchgate.net The alcohol is dissolved in acetone (B3395972) and cooled, followed by the dropwise addition of the Jones reagent (a solution of chromium trioxide in sulfuric acid). researchgate.net This oxidation method is a standard procedure for converting primary alcohols to carboxylic acids. libretexts.org

Table 2: Oxidation of this compound to Carboxylic Acid

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Jones Reagent (CrO₃, H₂SO₄, H₂O) | Acetone | 2H,2H,3H,3H-Perfluoroundecanoic acid | researchgate.net |

Other Synthetic Transformations

Beyond oxidation, this compound undergoes several other useful synthetic transformations, primarily leveraging its hydroxyl group for further reactions. It is a key starting material for attaching fluorous tags, which facilitate product purification via fluorous solid-phase extraction (F-SPE). whiterose.ac.uknih.gov

Key transformations include:

Conversion to Iodides: The alcohol can be converted to 3-(perfluorooctyl)propyl iodide, a versatile synthon for creating other fluoroponytailed ligands, such as amines. researchgate.netcdnsciencepub.com

Esterification for Fluorous Tagging: The alcohol is used to esterify Boc-protected amino acids using coupling agents like N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This attaches the perfluorooctylpropyl group as a fluorous tag, which is valuable in the parallel synthesis of compound libraries. nih.gov

Phosphate (B84403) Protecting Groups: It serves as the basis for creating fluorous phosphate protecting groups. The alcohol is coupled with a phosphoramidite (B1245037) to form a phosphite, which is then oxidized to the phosphate. This fluorous group is robust enough for oligosaccharide synthesis and can be cleanly removed under specific reducing conditions (e.g., Zn/NH₄HCO₂). nih.gov

Polymer Functionalization: this compound is used to prepare end-functionalized polymers. These additives, when blended with other polymers like polystyrene, can spontaneously segregate to the surface during processes like electrospinning, creating superhydrophobic surfaces. worktribe.com

Table 3: Summary of Other Synthetic Transformations

| Starting Material | Reaction/Reagents | Product Application | Reference |

|---|---|---|---|

| This compound | - | Synthesis of 3-(perfluorooctyl)propyl iodide | cdnsciencepub.com |

| Boc-protected amino acids, this compound | DIC, HOBt | Fluorous tagging for amino acid esters | nih.gov |

| Dibenzyl phosphoramidite, this compound | Tetrazole, m-CPBA | Fluorous phosphate protecting group | nih.gov |

| - | Used to synthesize end-capping agents for living anionic polymerization | End-functionalized polymers for superhydrophobic surfaces | worktribe.com |

Environmental Fate and Transformation Research

Biotransformation Pathways of 3-(Perfluorooctyl)propanol and Related Fluorotelomer Alcohols

The biotransformation of this compound is a multi-step process driven by microbial activity, leading to the formation of various intermediate and terminal metabolites. acs.orgresearchgate.net The initial step in this process is the oxidation of the alcohol group, setting off a cascade of reactions that ultimately yield stable perfluorinated carboxylic acids (PFCAs). researchgate.net

Aerobic Degradation Mechanisms in Aquatic Systems

In aerobic aquatic environments, the degradation of this compound is primarily a biological process mediated by diverse microbial communities. nih.govacs.org The rate and extent of this degradation can be influenced by various factors, including the microbial population present and the availability of other carbon sources.

Mixed microbial communities, such as those found in activated sludge from wastewater treatment plants and natural river sediments, play a crucial role in the aerobic biotransformation of this compound. jst.go.jpnih.gov Studies have demonstrated that these complex microbial systems can degrade this compound, with varying efficiencies and metabolite distributions. For instance, in activated sludge, the transformation of 8:2 FTOH can be significant, with a noticeable percentage being converted to various PFCAs under aerobic conditions. jst.go.jp The half-life of 6:2 FTOH, a related compound, in an aerobic river sediment system was found to be less than two days, indicating rapid primary biotransformation. nih.gov Furthermore, research on AFFF-impacted soils has shown that indigenous microbial communities can rapidly transform 8:2 FTOH, with species from the genus Sphingomonas identified as potential key degraders. nih.gov

A significant outcome of the aerobic biodegradation of this compound is the formation of highly persistent PFCAs, including PFOA and, to a lesser extent, perfluorononanoic acid (PFNA). nih.govoup.comnih.gov In aerobic soil studies, the yield of PFOA from the degradation of 8:2 FTOH was approximately 25%. nih.gov Similarly, in landfill leachate-sediment microcosms, PFOA was the most abundant PFCA product, accounting for over 2.8 mol% after 90 days. nih.gov While PFOA is a major metabolite, PFNA has also been detected in some studies, although typically in smaller quantities. oup.comutoronto.ca The formation of these PFCAs is a critical concern due to their environmental persistence and potential for bioaccumulation.

| Parent Compound | System | Major PFCA Metabolites | Molar Yield (%) | Reference |

| 8:2 FTOH | Aerobic Soil | PFOA | ~25 | nih.gov |

| 8:2 FTOH | Landfill Leachate-Sediment | PFOA | >2.8 (after 90 days) | nih.gov |

| 8:2 FTOH | Activated Sludge | PFOA | 7.87 | jst.go.jp |

| 8:2 FTOH | Activated Sludge | PFHpA | 1.29 | jst.go.jp |

| 6:2 FTOH | River Sediment | PFPeA | 10.4 | nih.gov |

| 6:2 FTOH | River Sediment | PFHxA | 8.4 | nih.gov |

| 6:2 FTOH | River Sediment | PFBA | 1.5 | nih.gov |

Table 1: Molar Yields of Perfluorinated Carboxylic Acid (PFCA) Metabolites from the Aerobic Biotransformation of Fluorotelomer Alcohols.

The aerobic degradation of this compound initiates with the oxidation of the primary alcohol group to form the corresponding aldehyde, 8:2 fluorotelomer aldehyde (8:2 FTAL). acs.orgresearchgate.net This aldehyde is a transient and highly reactive species that is rapidly further oxidized to 8:2 fluorotelomer carboxylic acid (8:2 FTCA). acs.orgresearchgate.net Subsequently, dehydrofluorination of 8:2 FTCA can occur, leading to the formation of 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA). acs.orgresearchgate.net These intermediates are key steps in the pathway to the eventual formation of PFCAs.

While the initial oxidative steps are well-documented, the subsequent degradation of the fluorotelomer chain involves mechanisms analogous to beta-oxidation. However, the presence of the perfluorinated chain introduces complexities. The formation of a metabolite tentatively identified as 2H,2H,3H,3H-perfluorodecanoic acid suggests a pathway that could be a substrate for β-oxidation. acs.org This pathway is considered one of the possible routes for the degradation of 8:2 FTOH. acs.org However, the direct β-oxidation of 8:2 FTCA and 8:2 FTUCA is hindered by the lack of a proton on the β-carbon. acs.org It is proposed that PFOA could be formed through the β-oxidation of a 7:3 β-keto acid intermediate. researchgate.net

Degradation in Specific Environmental Compartments

The biotransformation of this compound and related fluorotelomer alcohols has been observed in various environmental compartments, including soil, sediment, and activated sludge. In soil, the degradation pathways are generally similar to those in activated sludge, with studies showing the formation of PFOA and other shorter-chain PFCAs. acs.orgnih.gov One study found that the terminal ratio of PFOA to another metabolite, 7:3 acid, ranged from 1.8-2.5 in soils and 0.6-3.2 in activated sludge, sediment, and mixed bacterial cultures, suggesting that this ratio could help in source apportionment of PFOA in the environment. nih.gov

In sediment-water microcosms, fluorotelomer carboxylic acids (FTCAs) and unsaturated acids (FTUCAs) were found to degrade rapidly. nih.gov Sorption to sediment was greater for longer-chain telomer acids. nih.gov Landfill leachate-sediment systems also demonstrated the aerobic biotransformation of 8:2 FTOH, although the process was slow, indicating potential persistence under these specific conditions. nih.gov

| Environmental Compartment | Key Findings | Reference |

| Aerobic Soil | Degradation pathways similar to activated sludge; PFOA yield of ~25% from 8:2 FTOH. | nih.gov |

| River Sediment | Rapid primary biotransformation of 6:2 FTOH (T½ < 2 days); formation of various poly- and perfluorinated acids. | nih.gov |

| Landfill Leachate-Sediment | Slow biotransformation of 8:2 FTOH; PFOA as the most abundant PFCA product. | nih.gov |

| Activated Sludge | Significant transformation of 8:2 FTOH to PFCAs under aerobic conditions. | jst.go.jp |

Table 2: Summary of this compound (as 8:2 FTOH) and Related Compound Degradation in Different Environmental Compartments.

Soil Matrix Studies

Specific studies detailing the fate of this compound in soil are limited; however, general principles governing PFAS interactions with soil provide a framework for understanding its likely behavior. The sorption of PFAS compounds in soil is largely driven by hydrophobic interactions between the fluorinated alkyl chain and the organic carbon fraction of the soil. ca.gov Additionally, electrostatic interactions involving the polar functional group can play a role. For neutral PFAS like this compound, hydrophobic effects are expected to dominate its association with soil organic matter. ca.gov

Wastewater Treatment Sludge Dynamics

Wastewater treatment plants (WWTPs) are significant conduits for PFAS in the environment. wa.gov While specific data on this compound is not extensively available, studies on analogous compounds, such as other fluorotelomer alcohols (FTOHs), show they can be transformed during wastewater treatment processes. nih.gov PFAS compounds can partition from the liquid phase into the solids, leading to their accumulation in sewage sludge. wa.govacs.org

The stabilization processes used in WWTPs, such as anaerobic digestion, can create conditions conducive to the biotransformation of some PFAS precursors. nih.gov For instance, research has shown that 6:2 FTOH can be transformed into 5:3 fluorotelomer carboxylic acid (5:3 FTCA) during anaerobic treatment. nih.gov This suggests that this compound, as a fluorotelomer alcohol, could potentially undergo similar transformations, leading to the formation of other perfluorinated compounds within the sludge. The final concentration of PFAS in biosolids is often an order of magnitude higher than in the influent or effluent, highlighting the role of sludge as a sink and potential secondary source of these chemicals to the environment. wa.gov

Table 1: Summary of PFAS Dynamics in Wastewater Treatment

| Process | Key Finding | Potential Fate of this compound |

|---|---|---|

| Partitioning | PFAS compounds, particularly long-chain ones, tend to sorb to solid materials. wa.govacs.org | Likely to accumulate in primary and secondary sludge due to its hydrophobic perfluorooctyl chain. |

| Biotransformation | Precursor compounds like FTOHs can be transformed into other PFAS during sludge treatment (e.g., anaerobic digestion). nih.gov | Potential to transform into corresponding fluorotelomer carboxylic acids or other metabolites. |

| Accumulation | Final biosolids often contain significantly higher concentrations of PFAS than the liquid wastewater streams. wa.gov | Serves as a concentration point, leading to higher levels in disposed or land-applied biosolids. |

Sediment Interactions

Sediments represent a major sink for hydrophobic organic contaminants in aquatic environments. acs.org Perfluorinated chemicals are frequently detected in sediments, indicating their tendency to partition from the water column. acs.org The interaction is primarily governed by the hydrophobic nature of the perfluoroalkyl chain, leading to sorption onto organic matter within the sediment. Given its structure, this compound is expected to associate with sediments, where it may be sequestered or undergo further transformation.

Microbial Communities Involved in Degradation

The biodegradation of PFAS is an area of intense research, with studies showing that microbial action is possible, though often slow and incomplete. nih.govnih.gov Biotransformation is more likely to occur under aerobic conditions. acs.org The degradation of polyethers, a related class of compounds, often begins with the oxidation of terminal alcohol groups, a feature present in this compound. researchgate.net This initial oxidation step, catalyzed by alcohol and aldehyde dehydrogenases, converts the alcohol to a carboxylic acid, which can then undergo further breakdown. researchgate.net

While specific microbial consortia responsible for degrading this compound have not been identified, research on other FTOHs indicates that they can serve as growth substrates for certain microorganisms, leading to the formation of perfluorinated carboxylic acids (PFCAs). acs.org The presence of a terminal hydroxyl group is a known prerequisite for certain microbial degradation pathways, suggesting that the propanol (B110389) group of the compound is a likely site for initial microbial attack. researchgate.net

Abiotic Transformation Processes

In addition to biological processes, abiotic factors can influence the transformation of this compound in the environment.

Hydrolysis Studies

Hydrolysis is a chemical process involving the reaction of a compound with water. Due to the immense strength of the carbon-fluorine bond, perfluorinated compounds are generally very resistant to hydrolysis. lookchem.com Studies on PFOA and PFOS have shown them to be stable against hydrolysis, with estimated half-lives of many years. acs.org It is noted that 3-(Perfluorooctyl)propan-1-ol is characterized by its resistance to hydrolysis, a property endowed by its perfluorinated octyl chain. lookchem.com However, some research on related fluorosilanes has shown that the degree of hydrolysis can be a critical factor influencing their properties, suggesting that under specific conditions, the non-fluorinated parts of the molecule could be susceptible. nih.gov A two-step synthesis process for a related compound, 3-(perfluorooctyl)propan-2-ol, involves a hydrolysis step to yield the final product, demonstrating the molecule can be chemically altered via hydrolysis under specific laboratory conditions. koreascience.kr

Phototransformation and Photolysis Investigations

Phototransformation, or the degradation of a chemical due to the absorption of light, is another potential environmental fate pathway. There is limited specific information available regarding the photolytic stability of this compound. General knowledge about PFAS suggests that the C-F bond is highly resistant to photolytic cleavage. However, the presence of the propanol group may offer a site for photochemical reactions, potentially leading to transformation products, though this remains an area requiring further investigation.

Table 2: Summary of Abiotic Transformation Processes

| Process | General Finding for Related PFAS | Relevance to this compound |

|---|---|---|

| Hydrolysis | Perfluorinated alkyl chains are highly resistant to hydrolysis. acs.orglookchem.com | The perfluorooctyl chain is expected to be stable, but the propanol group could potentially react under specific conditions. koreascience.kr |

| Photolysis | The carbon-fluorine bond is generally resistant to photolytic degradation. | Direct photolysis of the fluorinated chain is unlikely, but the potential for phototransformation involving the alcohol functional group is an area for future research. |

Hydrated Electron-Mediated Degradation Research

Research into the degradation of per- and polyfluoroalkyl substances (PFAS) has explored various advanced reduction processes (ARPs). Among these, methods utilizing hydrated electrons (e⁻aq) have shown significant promise for breaking down these persistent compounds. nih.govresearchgate.net Hydrated electrons are powerful reducing agents with an extremely negative reduction potential (-2.9 V), making them capable of breaking the strong carbon-fluorine (C-F) bonds that characterize PFAS. nih.gov

The generation of hydrated electrons for PFAS degradation is typically achieved through methods like UV photolysis of compounds such as sulfite, iodide, or dithionite. nih.govacs.org Studies have demonstrated that these techniques can effectively reduce and defluorinate perfluorocarboxylic acids (PFCAs) and perfluorooctane (B1214571) sulfonic acid (PFOS). nih.govacs.org The process is generally diffusion-limited, and its efficiency can be influenced by factors like pH, the concentration of the hydrated electron source, and the presence of other scavenging agents. nih.gov

Recent advancements include the development of heterogeneous catalytic systems, such as using UV irradiation on diamond or indole-derivatives on montmorillonite (B579905) clay, to generate hydrated electrons more efficiently and under a wider range of environmental conditions. dtic.milnih.gov These systems aim to overcome the limitations of traditional homogeneous photolysis, such as pH dependency and potential for secondary pollution. nih.gov While extensive research has focused on the hydrated electron-mediated degradation of legacy PFAS like perfluorooctanoic acid (PFOA) and PFOS, specific studies detailing the degradation kinetics and pathways for this compound using this method are not prominently available in the reviewed literature. nih.govacs.orgdtic.milnih.gov However, the fundamental principles suggest that as a polyfluorinated substance, it would be susceptible to attack by hydrated electrons, though the specific reaction rates and products would require dedicated investigation.

Environmental Transport and Distribution Research

Atmospheric Transport Modeling

Atmospheric transport models are critical tools for understanding how chemical substances are distributed in the environment on a regional and global scale. noaa.govtropos.de For volatile or semi-volatile compounds, these models simulate key processes such as emission, advection (transport by wind), turbulent dispersion, chemical transformation, and deposition (both wet and dry). noaa.gov Models like HYSPLIT (Hybrid Single-Particle Lagrangian Integrated Trajectory) are widely used to calculate air parcel trajectories and simulate the complex transport and dispersion of pollutants, including radioactive materials, smoke, and industrial chemicals. noaa.gov

For polyfluorinated compounds like fluorotelomer alcohols (FTOHs), atmospheric transport is a crucial pathway for their global distribution. acs.orgscholaris.ca Although specific atmospheric transport models exclusively for this compound are not detailed in the literature, the properties of the closely related and widely studied 8:2 FTOH indicate a high potential for long-range transport. uga.eduresearchgate.net Its estimated atmospheric lifetime of over 20 days is sufficient for hemispheric distribution. researchgate.netoup.com Therefore, FTOHs are a significant compound class for inclusion in atmospheric transport and dispersion models. These models help predict how such "precursor" compounds are transported to remote regions like the Arctic, where they can then degrade to form persistent perfluorinated carboxylic acids (PFCAs) that are detected in the local environment. scholaris.cauga.edu

Volatilization and Partitioning to Gas Phase

The tendency of a chemical to move from a condensed phase (like soil or water) into the air is governed by its volatility. For PFAS, the high degree of fluorination results in weak van der Waals interactions, making them more volatile than their non-fluorinated counterparts. acs.orgresearchgate.net This property is critical for understanding their environmental transport, as volatilization is the first step in long-range atmospheric distribution. ubc.ca

The hexadecane/air partition coefficient (KHxd/air) is a key parameter used to assess the volatility and nonspecific interaction strength of neutral compounds. acs.org Research determining this value for a range of neutral PFAS provides insight into their partitioning behavior. acs.orgresearchgate.net While data for this compound was not explicitly listed, values for the structurally similar 8:2 fluorotelomer alcohol (8:2 FTOH) are available. Studies indicate that 8:2 FTOH has a low octanol-air partition coefficient (log KOA of 4.91) and a relatively high vapor pressure, suggesting it will be found predominantly in the gas phase under environmental conditions. oup.com This partitioning behavior facilitates its entry into atmospheric transport pathways. oup.comubc.ca

Below is a table of experimentally determined log KHxd/air values for 8:2 FTOH and other related neutral PFAS, which illustrates their relative volatility. acs.org

| Compound Name | Abbreviation | Chemical Formula | Log KHxd/air at 25°C |

|---|---|---|---|

| 1H,1H,2H,2H-Perfluorodecanol (8:2 FTOH) | 8:2 FTOH | C10H5F17O | 2.69 |

| 1H,1H,2H,2H-Perfluorooctanol (6:2 FTOH) | 6:2 FTOH | C8H5F13O | 2.11 |

| N-Ethyl perfluorooctane sulfonamidoethanol | EtFOSE | C12H10F17NO3S | 4.86 |

| Perfluorooctane sulfonamide | PFOSA | C8H2F17NO2S | 3.80 |

Data sourced from Environmental Science & Technology. acs.org

Long-Range Environmental Contamination Pathways

The environmental pathway for long-range contamination by fluorotelomer alcohols like this compound is primarily driven by their atmospheric mobility. These compounds are considered "precursors" because they can be transported over long distances in the atmosphere and subsequently break down into highly persistent PFAS, such as PFOA. scholaris.cauga.edu

The process begins with the release of FTOHs into the environment, where their semi-volatile nature allows them to partition significantly into the gas phase. oup.comubc.ca Once in the atmosphere, their relatively slow reaction rate with hydroxyl radicals leads to atmospheric lifetimes estimated to be longer than 20 days. researchgate.net This extended lifetime is sufficient for the compounds to be transported across continents and to remote ecosystems like the Arctic via air currents. acs.orgresearchgate.net

During or after transport, FTOHs undergo atmospheric chemical degradation or can be deposited onto surfaces (water, soil, ice) and then undergo biodegradation. acs.org Both abiotic and biotic transformation pathways have been shown to lead to the formation of stable terminal products, most notably perfluorinated carboxylic acids. oup.comnih.gov For example, the biodegradation and photodegradation of 8:2 FTOH have been documented to yield PFOA and other PFCAs. acs.orgoup.com This mechanism explains the widespread presence of PFCAs in global environments, far from their original sources of industrial production or use. uga.edu

Analytical Methodologies in 3 Perfluorooctyl Propanol Research

Chromatographic Techniques for Separation and Identification

Chromatography is the primary approach for isolating 3-(Perfluorooctyl)propanol from complex sample matrices and enabling its subsequent identification and quantification. Both gas and liquid chromatography are utilized, each coupled with highly sensitive detectors to achieve the low detection limits required for environmental and biological monitoring.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com Due to its volatility, GC-based methods are frequently the preferred choice for its determination, particularly in air and soil samples. thermofisher.comresearchgate.net Sample preparation for GC analysis often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte. For instance, analysis of 8:2 FTOH in rat plasma has been achieved through extraction with methyl tert-butyl ether (MTBE), while tissue samples required homogenization, hexane (B92381) extraction, and cleanup using silica (B1680970) SPE. nih.gov

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens. Given that the structure of this compound contains a high proportion of fluorine atoms, GC-ECD is a theoretically suitable detection method. The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes eluting from the GC column. While primarily used for purity assessments of fluorinated compounds, its high sensitivity to halogenated molecules makes it a viable option for screening and quantification where mass spectrometric instrumentation is unavailable. nih.gov For example, GC-ECD has been effectively used to identify fluorinated impurities in analyses of various perfluoroalkyl compounds. nih.gov

The coupling of gas chromatography with mass spectrometry provides a powerful tool for both the identification and quantification of this compound. GC/MS combines the separation capabilities of GC with the definitive identification power of MS. Various ionization techniques have been employed for the analysis of FTOHs.

Electron Impact (EI) Ionization : This is a common, "hard" ionization technique that provides reproducible mass spectra, which are useful for library matching and compound identification. A validated GC-MS method using EI has been developed for quantifying 8:2 FTOH in animal plasma and tissues. nih.gov

Chemical Ionization (CI) : This is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion, which can enhance sensitivity and selectivity. Positive Chemical Ionization (PCI) has been shown to be effective for FTOH analysis in soil extracts. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) : GC-APCI-MS/MS has been shown to significantly improve method sensitivity for FTOHs in water samples, allowing detection at concentrations as low as 3.5 pg L⁻¹. ub.edu

The sensitivity of GC/MS methods can be exceptionally high, with instrument detection limits (IDLs) reported in the femtogram range.

Table 1: Examples of GC/MS Methods for this compound (8:2 FTOH) Analysis

| Matrix | Sample Preparation | Ionization Mode | Instrument Detection Limit (IDL) | Reference |

| Rat Plasma & Tissues | Liquid-Liquid Extraction (MTBE); SPE | Electron Impact (EI) | Not specified | nih.gov |

| Soil | MTBE Extraction | Positive Chemical Ionization (PCI) | 10 fg/µL | researchgate.net |

| Water | Solid-Phase Extraction | Atmospheric Pressure Chemical Ionization (APCI) | ~3.5 pg/L (as MDL) | ub.edu |

| Environmental Water | Solid Phase Microextraction (SPME) | Not specified | 0.1 ng/L (as LOD) | thermofisher.com |

While this compound's volatility makes it suitable for GC, liquid chromatography is also widely used, often for methods that simultaneously analyze FTOHs and their non-volatile degradation products, such as perfluorocarboxylic acids (PFCAs). nih.govnih.gov A key challenge in LC analysis of FTOHs is their poor ionization efficiency in common electrospray ionization sources.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for analyzing this compound. The method involves separating the analyte on an LC column, ionizing it, selecting the precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits.

To overcome the poor ionization of FTOHs, several strategies are employed:

Adduct Formation : In negative ion electrospray mode, FTOHs can form acetate (B1210297) adducts ([M+CH₃COO]⁻) when ammonium (B1175870) acetate is avoided in the mobile phase. acs.orgshimadzu.com These adducts can be used as precursor ions for MS/MS analysis.

Derivatization : To enhance sensitivity, FTOHs can be chemically derivatized. A method using dansyl chloride has been shown to lower instrument detection limits for 8:2 FTOH by a factor of over 200 compared to non-derivatized methods. pku.edu.cn

LC-MS/MS methods have achieved detection limits in the low nanogram-per-milliliter (ng/mL) or microgram-per-liter (µg/L) range in aqueous samples. nih.govpku.edu.cn

Table 2: Selected LC-MS/MS Parameters for this compound (8:2 FTOH) Analysis

| Method | Precursor Ion (m/z) | Product Ion (m/z) | Instrument Detection Limit (IDL) | Reference |

| Non-derivatized | 463.0 | 403.0, 355.0 | Not Specified | jfda-online.com |

| Dansyl Chloride Derivatization | Not Specified | Not Specified | 0.014 µg/L | pku.edu.cn |

| Acetate Adduct | 523 ([M+CH₃COO]⁻) | 59 (CH₃COO⁻) | ~1.2 ng/mL (LOD) | shimadzu.com |

| Negative Ion ESI | Not Specified | Not Specified | ~0.09 ng/mL (LOD) | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. When coupled with a triple quadrupole (QqQ) mass spectrometer, UHPLC-QqQ-MS/MS represents one of the most powerful techniques for trace analysis of per- and polyfluoroalkyl substances (PFAS), including this compound.

Studies have employed various UHPLC columns for the separation of FTOHs and their metabolites, such as the Waters ACQUITY UPLC BEH C18 and BEH Phenyl columns. acs.orgpku.edu.cn The use of UHPLC systems allows for rapid gradient elution, enabling the separation of a wide range of PFAS in a single run, which is critical for comprehensive environmental and metabolic studies. nih.govacs.org The enhanced chromatographic efficiency of UHPLC leads to sharper peaks, improving the signal-to-noise ratio and thus lowering the limits of quantification for target analytes like this compound. pku.edu.cn

Liquid Chromatography (LC) Applications

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Sample preparation is a critical step in the analytical process for PFAS like this compound, as it greatly influences the reliability and accuracy of the results. researchgate.net This process involves separating the target analyte from the complex sample matrix, concentrating it, and removing interfering substances. researchgate.net Given the widespread use and persistence of PFAS, robust protocols are essential for various matrices including air, dust, soil, water, and biological tissues. researchgate.netitrcweb.org

A primary concern during sample collection and preparation is the potential for cross-contamination from sampling materials. itrcweb.orgresearchgate.net To mitigate this, high-density polyethylene (B3416737) (HDPE) containers are often required for sample collection across matrices such as wastewater, groundwater, surface water, soil, and tissue. itrcweb.orgdtic.mil

The analysis of airborne PFAS, including potentially volatile or aerosol-associated compounds like this compound, requires specialized collection techniques to capture both gaseous and particulate phases. researchgate.netsemanticscholar.org High-volume air samplers are commonly employed for this purpose. researchgate.netsemanticscholar.org

These sampling systems typically consist of a module containing:

Glass-Fibre Filters (GFFs): To capture the particle-bound fraction of PFAS. researchgate.netsemanticscholar.org

Sorbent Cartridges: A sandwich of polyurethane foam (PUF) and XAD-2 resin is used to trap the gaseous phase compounds. researchgate.netsemanticscholar.org

After collection, the two phases are analyzed separately to understand the partitioning of the compound in the atmosphere. researchgate.net For volatile neutral PFAS, extraction is often performed by cold-column immersion with a solvent like ethyl acetate, followed by analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 1: Air Sampling Components for PFAS Analysis

| Component | Phase Captured | Typical Extraction Solvent | Analytical Method |

|---|---|---|---|

| Glass-Fibre Filter (GFF) | Particulate | Methanol | LC-MS |

This table summarizes common components and methods used in high-volume air sampling for PFAS, based on methodologies described in scientific literature. researchgate.net

Extraction of PFAS from solid matrices like dust and soil involves separating the analytes from complex organic and inorganic materials. Extraction methods for neutral PFAS are often similar to those for ionic PFAS. ca.gov A common procedure involves multiple extraction rounds where the sample is sonicated with a solvent, such as methanol. researchgate.netca.gov The resulting supernatants are combined for subsequent cleanup and analysis. ca.gov

Cleanup steps are crucial to remove co-extracted matrix interferences. This can be achieved using materials like activated carbon (e.g., Supelclean ENVI-Carb). ca.gov Following cleanup, the extract is typically concentrated, often by blowing it to dryness with nitrogen, before being reconstituted in a suitable solvent for instrumental analysis. ca.gov EPA Method 1633A provides a detailed, albeit manual, extraction process for solid samples. cem.de However, automated systems have been developed that can significantly reduce extraction times to under 15 minutes per sample while achieving acceptable recoveries. cem.de

Preparing water and biological tissue samples for PFAS analysis requires distinct protocols to handle liquid matrices and complex biological solids.

For water samples , solid-phase extraction (SPE) is a widely used technique. nih.gov The EPA has developed several methods for analyzing PFAS in water, including Method 1633 for non-potable water and Methods 533 and 537.1 for drinking water. itrcweb.org In a typical SPE procedure, the water sample is passed through a C18 sorbent cartridge, which retains the PFAS analytes. The analytes are then eluted with a solvent, concentrated, and prepared for analysis. nih.gov

For biological tissues , the sample preparation is more complex due to the high content of lipids and proteins. well-labs.com EPA Draft Method 1633 outlines a comprehensive procedure for tissue analysis. well-labs.comepa.gov The key steps in this method include:

Homogenization: The tissue sample is first homogenized to ensure uniformity. well-labs.com

Spiking: The sample is spiked with isotopically labeled standards, which is fundamental for isotope dilution analysis. well-labs.com

Extraction: A multi-step solvent extraction is performed, often starting with potassium hydroxide (B78521) and acetonitrile, followed by basic methanol. well-labs.comepa.gov An ion-pairing reagent may also be used to facilitate the extraction of ionic PFAS. nih.gov

Cleanup: The extract undergoes a rigorous cleanup process using a combination of carbon and SPE cartridges to remove interfering substances. well-labs.comepa.gov

Isotope Dilution Mass Spectrometry Approaches

Isotope dilution mass spectrometry (IDMS) is the preferred approach for the quantitative analysis of PFAS, including this compound, due to its high accuracy and precision. epa.gov This technique is a cornerstone of EPA Method 1633. well-labs.com

The principle of IDMS involves adding a known quantity of a stable, isotopically labeled version of the target analyte to the sample at the very beginning of the preparation procedure. well-labs.comepa.gov This labeled compound, or internal standard, has nearly identical chemical and physical properties to its native counterpart. As a result, it experiences the same losses during extraction, cleanup, and analysis.

By measuring the ratio of the native analyte to the labeled internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can accurately correct for matrix effects and variations in recovery, leading to highly reliable quantification. researchgate.net

Table 2: Key Steps in Isotope Dilution Mass Spectrometry for PFAS Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Spiking | A known amount of a stable isotope-labeled standard is added to the sample before extraction. | To provide an internal reference that behaves identically to the target analyte. |

| 2. Preparation | The sample undergoes extraction and cleanup procedures. | To isolate and concentrate the analyte and its labeled standard from the matrix. |

| 3. Analysis | The sample extract is analyzed by LC-MS/MS. | To separate the analyte from other compounds and detect both the native analyte and the labeled standard. |

| 4. Quantification | The ratio of the signal from the native analyte to the signal from the labeled standard is calculated. | To accurately determine the concentration of the native analyte by correcting for any losses or matrix-induced signal suppression/enhancement. |

This table outlines the fundamental workflow of the isotope dilution method used in advanced PFAS analysis. well-labs.comepa.gov

Challenges in Quantitative Analysis and Method Validation

Despite advancements in analytical techniques, the quantitative analysis of this compound and other PFAS is fraught with challenges that require careful consideration during method validation. epa.govusgs.gov

One of the most significant challenges is background contamination . researchgate.net Many laboratory materials, including tubing, vials, solvents, and pipette tips, can contain and leach PFAS, leading to false positives or elevated results. researchgate.net Therefore, rigorous cleaning of all equipment and the analysis of laboratory blanks are essential quality control measures. researchgate.netwell-labs.com

Other major challenges include:

Availability of Standards: A primary difficulty, especially for emerging PFAS, is the lack of certified reference materials and analytical standards. The limited availability of isotope-labeled standards for all target analytes can also hinder the development of robust isotope dilution methods. researchgate.net

Matrix Effects: Complex environmental and biological matrices can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification if not properly corrected for, typically through isotope dilution. researchgate.net

Low Recoveries: The physicochemical properties of some PFAS can lead to poor recovery rates during sample extraction and cleanup. researchgate.net

Isomer-Specific Quantification: Many PFAS, including historical PFOA and PFOS, exist as multiple structural isomers (linear and branched). Accurately quantifying each isomer is analytically complex but important for understanding sources and environmental fate.

Ensuring that published data are accurate, precise, and reproducible is critical, as this information may be used as a basis for regulatory decisions. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science Research

Role as an Intermediate in Fluorinated Surfactant Development

Fluorinated surfactants, or "fluorous" surfactants, are prized for their exceptional ability to lower surface tension and their stability in harsh chemical environments. The compound 3-(Perfluorooctyl)propanol serves as a valuable intermediate in the creation of these high-performance molecules. researchgate.net Its perfluorooctyl chain provides the necessary fluorophilic (fluorine-loving) and hydrophobic (water-repelling) characteristics, while the terminal propanol (B110389) group offers a reactive site for further chemical modification. researchgate.net

For instance, this compound can be reacted with other chemical species to introduce hydrophilic (water-attracting) head groups, thus creating the amphiphilic structure essential for surfactant activity. One such example is its use in the Mitsunobu reaction to create novel fluorophilic ethers. researchgate.net This reaction allows for the coupling of the fluorous alcohol with other alcohols, leading to the formation of ethers with tailored properties. researchgate.net The resulting surfactants can be designed for specific applications, such as in coatings, emulsifiers, and specialized cleaning agents.

Utilization as a Fluorous Tag in Synthetic Organic Chemistry

One of the most innovative applications of this compound is its use as a "fluorous tag" in synthetic organic chemistry. nih.gov This strategy involves temporarily attaching the fluorous alcohol to a molecule of interest, thereby imparting a strong affinity for fluorous phases. nih.gov This "tagged" molecule can then be easily separated from non-tagged reactants and byproducts. nycu.edu.tw

Facilitation of Reaction Purification (e.g., Solid-Phase Extraction)

The purification of chemical compounds is a critical and often challenging step in organic synthesis. Fluorous tagging with this compound greatly simplifies this process through a technique called fluorous solid-phase extraction (F-SPE). nycu.edu.twnih.gov In F-SPE, a reaction mixture containing the fluorous-tagged compound is passed through a cartridge packed with a fluorous stationary phase (often fluorous silica (B1680970) gel). nycu.edu.tw

The fluorous tag causes the desired compound to be selectively retained on the column, while non-fluorous impurities are washed away with a "fluorophobic" solvent. nycu.edu.tw The purified, tagged compound is then eluted using a "fluorophilic" solvent. nycu.edu.tw This method is highly efficient and can be automated, making it particularly valuable for the rapid purification of multiple compounds in parallel synthesis. nih.gov For example, in the synthesis of a piperazinedione-fused tricyclic compound library, F-SPE was instrumental in purifying the intermediates. nih.gov

Synthesis of Complex Organic Molecules (e.g., Indole (B1671886) Alkaloids)

The utility of this compound as a fluorous tag extends to the synthesis of complex and biologically important molecules, such as indole alkaloids. nycu.edu.twnih.govacs.org In a "traceless" synthesis approach, the fluorous tag is not only used for purification but is also designed to be cleaved from the molecule in the final steps of the synthesis, leaving no trace of the tag in the final product. nycu.edu.tw

A notable example is the synthesis of substituted indole alkaloids. nycu.edu.twnih.govacs.org In this process, this compound is first attached to a starting material, such as L-tryptophan. nycu.edu.twnih.govacs.org The tagged molecule then undergoes a series of reactions to build the complex alkaloid structure. nycu.edu.twnih.gov After each step, the product is easily purified using F-SPE. nycu.edu.tw In the final step, a cyclization reaction is designed to simultaneously form a key part of the alkaloid's structure and cleave the fluorous tag, yielding the final, pure indole alkaloid. nycu.edu.twnih.gov This strategy has been successfully applied to the synthesis of hydantoin-fused tetrahydro-β-carbolines. nycu.edu.tw

Development of New Fluorous Materials and Reagents

The unique properties of this compound also make it a valuable building block for the creation of new fluorous materials and reagents. By incorporating the perfluorooctyl group into larger molecular structures, scientists can develop materials with tailored surface properties, chemical resistance, and unique phase behaviors.

For example, this compound can be used to synthesize fluorophilic ethers that are rich in trifluoromethyl groups. researchgate.net These materials exhibit high fluorophilicity and can be used in fluorous biphase catalysis, a technique that allows for the easy separation and recycling of catalysts. researchgate.net Additionally, it has been used in the development of a fluorous protecting group for phosphates, which is crucial in the synthesis of complex carbohydrates and other biomolecules. nih.gov This protecting group not only facilitates purification via F-SPE but can also be removed under mild conditions. nih.gov

Research on Residual Fluorinated Alcohols in Polymeric and Surfactant Materials

As with any chemical intermediate, there is a potential for residual amounts of this compound to remain in the final polymeric and surfactant products. Research in this area focuses on developing analytical methods to detect and quantify these residual amounts. This is important for quality control and to understand the potential impact of these residues on the properties and performance of the final materials. While specific studies focusing solely on the residuals of this compound are not extensively detailed in the provided search results, the general concern for residual monomers and intermediates is a standard aspect of polymer and surfactant chemistry.

Environmental Occurrence and Exposure Research Pathways

Detection in Environmental Compartments

Comprehensive environmental monitoring is crucial for understanding the distribution and fate of chemical substances. This typically involves analyzing samples from the air, household and environmental dust, and various water systems.

Air and Atmospheric Concentrations

The long-range atmospheric transport of volatile and semi-volatile PFAS is a significant pathway for their global distribution. Research often focuses on measuring concentrations in both gas and particulate phases in ambient air, with studies conducted in various locations from urban centers to remote regions. However, specific studies measuring the atmospheric concentrations of 3-(Perfluorooctyl)propanol could not be identified in the available scientific literature.

Dust Contamination Studies

Water Systems (Groundwater, Surface Water, Drinking Water)

The contamination of water resources with PFAS is a major concern due to their persistence and mobility. Research in this field involves the monitoring of groundwater, rivers, lakes, and treated drinking water to assess the extent of contamination and potential risks to human health and ecosystems. Despite the extensive body of research on PFAS in water systems, specific monitoring data for this compound in these matrices are not found in the reviewed literature.

Presence in Consumer Products and Industrial Materials

The use of PFAS in a wide array of consumer and industrial products is a primary source of their release into the environment. Identifying which chemicals are used in which products is key to understanding exposure pathways and managing potential risks.

Carpets, Textiles, and Paper Products

PFAS have been widely used to impart water, stain, and grease resistance to carpets, textiles (e.g., apparel, upholstery), and paper products. Research in this area involves analyzing the chemical composition of these products to identify the specific PFAS present. There is a lack of specific studies in the scientific literature that report the detection or quantification of this compound in carpets, textiles, or paper products.

Food Contact Materials (FCMs)

PFAS are used in food packaging and other food contact materials to prevent the absorption of grease and water. The potential migration of these substances into food is a direct pathway for human exposure. Studies on FCMs analyze materials such as fast-food wrappers, microwave popcorn bags, and coated paperboard for their PFAS content. Specific research identifying this compound as a component in food contact materials has not been found in the available scientific literature.

Emission Sources and Pathways

The occurrence of this compound in the environment is linked to its production, industrial use, and the disposal of products containing this compound. Like other per- and polyfluoroalkyl substances (PFAS), its chemical stability leads to persistence in the environment. accustandard.com Emission pathways are primarily associated with industrial activities and waste management systems, which can lead to its distribution in various environmental compartments. archives.gov

Industrial manufacturing represents a primary pathway for the emission of this compound. This compound is utilized as a chemical intermediate or precursor in the synthesis of other fluorochemicals, such as fluoroalkyl vinyl ethers and fluorinated polymers. accustandard.com Its application is noted in several sectors, including the chemical, petrochemical, mechanical manufacturing, and electronics industries. acs.org

Emissions can occur at various stages of the manufacturing lifecycle:

Direct Production: Facilities that synthesize this compound may release the compound into the environment through wastewater discharges, air emissions, or improper disposal of manufacturing byproducts. epa.govepa.gov

Use as an Intermediate: When used as a building block for other products, unreacted this compound can remain as an impurity and be released during the manufacturing of final products like polymers or coatings. accustandard.com

Product Formulation: The process of incorporating this chemical into commercial products, such as those for the electronics or textile industries, presents another opportunity for environmental release.

The following table summarizes the key industrial sectors and applications associated with this compound.

| Industrial Sector | Specific Application | Potential Emission Pathway |

|---|---|---|

| Chemical Industry | Precursor for fluoroalkyl vinyl ethers and other fluorinated polymers. accustandard.com | Wastewater discharge, air emissions from reaction vessels, handling and storage losses. |

| Petrochemical Industry | Use in specialized formulations. acs.org | Industrial effluents, fugitive emissions. |

| Mechanical Manufacturing | Component in performance fluids or coatings. acs.org | Disposal of used materials, volatilization during application. |

| Electronics Industry | Use in the manufacturing of electronic components. acs.org | Wastewater from cleaning processes, air emissions. |

Landfills are a significant secondary source of PFAS emissions into the environment. environment.govt.nz Consumer and industrial products containing or manufactured with this compound are eventually disposed of in municipal solid waste landfills. Over time, the compound can leach from these products and contaminate landfill byproducts.

Key emission pathways from landfills include:

Leachate: Water percolating through the waste mass can mobilize this compound, incorporating it into the landfill leachate. environment.govt.nz This contaminated leachate is a major source of groundwater and surface water contamination if not properly contained and treated. Studies have shown that a wide variety of PFAS are present in landfill leachate, with concentrations varying based on the age and composition of the waste. environment.govt.nzepa.ie

Landfill Gas: Although less studied for compounds like this compound, some volatile or semi-volatile PFAS can partition into landfill gas. epa.gov This gas, if not captured and treated, can be released into the atmosphere.

While general studies confirm landfills as sources of PFAS, specific monitoring data quantifying the concentration of this compound in landfill emissions is not widely available in scientific literature.

Contribution to Human and Wildlife Exposure to PFAS

Once released, this compound can enter various environmental media:

Water Contamination: Discharges from manufacturing facilities and landfill leachate can contaminate surface and groundwater, which may be used as sources of drinking water. environment.govt.nzepa.ie

Soil Contamination: Atmospheric deposition and the application of contaminated biosolids can lead to the accumulation of PFAS in soil, where it can be taken up by plants and enter the food chain.

Indoor Environment: The use of PFAS in consumer products can lead to their presence in indoor dust. One study utilized this compound as an internal standard for the analysis of other fluorotelomer alcohols in house dust, indicating its potential presence in indoor settings, a known exposure pathway for other PFAS. acs.org

Temporal trend studies on other well-known PFAS have shown increasing concentrations in biological samples from humans and wildlife over decades, highlighting the bioaccumulative potential of some of these compounds. acs.org While extensive biomonitoring has been conducted for legacy PFAS like PFOS and PFOA, specific data on the levels of this compound in human blood or wildlife tissues are currently limited in the available literature, representing a key knowledge gap. acs.orgnih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 3-(Perfluorooctyl)propanol with high purity, and how can side reactions be minimized?

Synthesis of fluorinated alcohols like this compound requires precise control of fluorination and purification steps. A common approach involves:

- Fluoroalkylation : Reacting propanol derivatives with perfluorooctyl iodide under radical initiation or using transition metal catalysts (e.g., copper-mediated coupling) to ensure C-F bond stability .

- Purification : Liquid-liquid extraction with fluorophobic solvents (e.g., perfluorohexane) followed by fractional distillation under reduced pressure to isolate the target compound .

- Side Reaction Mitigation : Monitor reaction kinetics via <sup>19</sup>F NMR to detect intermediates like perfluoroalkylethers, which can form due to residual moisture. Use anhydrous conditions and molecular sieves to suppress hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

A multi-technique approach is critical:

- Spectroscopy :

- Chromatography :

- Thermal Analysis :

Q. How can researchers detect and quantify this compound in environmental matrices, and what are the limitations of current methods?

Q. What standardized protocols exist for evaluating the acute toxicity of this compound in aquatic organisms?

- Model Organisms : Use Daphnia magna (OECD 202) or zebrafish embryos (OECD 236) for acute exposure studies .

- Endpoints : Measure LC50 values and oxidative stress biomarkers (e.g., catalase activity, lipid peroxidation).

- Confounding Factors : Account for bioaccumulation potential due to lipophilic fluorinated chains, which may require longer exposure periods than standard protocols .

Advanced Research Questions

Q. How can advanced spectroscopic techniques elucidate the molecular interactions of this compound with biological membranes or engineered surfaces?

- Surface Analysis : Use sum-frequency generation (SFG) spectroscopy to study monolayer adsorption at air-water interfaces, focusing on fluorocarbon-hydrocarbon chain orientation .

- Computational Modeling : Molecular dynamics (MD) simulations with force fields parameterized for perfluoroalkyl groups (e.g., OPLS-AA) to predict membrane penetration depths .

- Contradictions : Discrepancies between experimental and simulated data may arise from incomplete parameterization of fluorine’s polar hydrophobicity .

Q. How should researchers resolve contradictory data regarding the environmental persistence of this compound compared to shorter-chain PFAS?

- Comparative Studies : Conduct parallel degradation experiments under UV/hydrolysis conditions for this compound vs. PFBA (C4). Monitor defluorination rates via ion chromatography .

- Mechanistic Insights : Advanced oxidation processes (AOPs) with •OH radicals may show slower degradation for longer-chain PFAS due to steric shielding of the reactive hydroxyl group .

- Data Normalization : Use relative chain-length persistence ratios (RPR) to contextualize findings against established PFAS databases .

Q. What experimental designs are optimal for studying the degradation pathways of this compound in engineered systems?

- Degradation Pathways :

- Process Optimization : Response surface methodology (RSM) to model interactions between pH, temperature, and catalyst loading in AOPs .

Q. How can structure-activity relationship (SAR) models guide the functional modification of this compound for reduced environmental impact?

- Descriptor Selection : Use logPF (fluorine-specific hydrophobicity) and polar surface area (PSA) to predict bioaccumulation potential .

- Synthetic Modifications : Introduce cleavable ether linkages (e.g., -O-CH2-) into the perfluoroalkyl chain to enhance degradability while retaining surfactant properties .

- Validation : Compare experimental LC50 values of modified analogs with SAR predictions to refine model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.